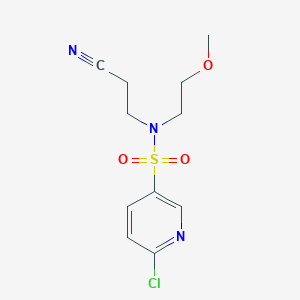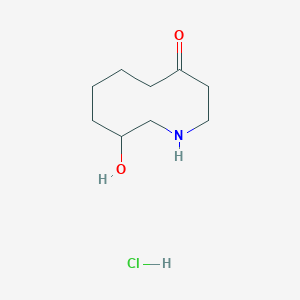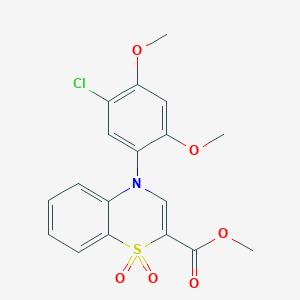
6-chloro-N-(2-cyanoethyl)-N-(2-methoxyethyl)pyridine-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-N-(2-cyanoethyl)-N-(2-methoxyethyl)pyridine-3-sulfonamide is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments. In
Wirkmechanismus
The mechanism of action of 6-chloro-N-(2-cyanoethyl)-N-(2-methoxyethyl)pyridine-3-sulfonamide involves the inhibition of various enzymes and proteins that are involved in the growth and proliferation of cancer cells. This compound has been found to inhibit the activity of matrix metalloproteinases, which are enzymes that are involved in the breakdown of extracellular matrix proteins. By inhibiting the activity of these enzymes, this compound can prevent the invasion and metastasis of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-chloro-N-(2-cyanoethyl)-N-(2-methoxyethyl)pyridine-3-sulfonamide have been extensively studied. This compound has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been found to have anti-tumor effects by inhibiting the growth and proliferation of cancer cells. In addition, this compound has been found to have anti-microbial effects by inhibiting the growth of various bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
The compound 6-chloro-N-(2-cyanoethyl)-N-(2-methoxyethyl)pyridine-3-sulfonamide has several advantages for laboratory experiments. It is easy to synthesize and purify, and it has been extensively studied for its mechanism of action and biochemical and physiological effects. However, this compound also has some limitations for laboratory experiments. It is toxic to some cell lines at high concentrations, and it can be difficult to determine the optimal concentration for each experiment.
Zukünftige Richtungen
There are several future directions for research on 6-chloro-N-(2-cyanoethyl)-N-(2-methoxyethyl)pyridine-3-sulfonamide. One area of research could focus on the development of new synthesis methods for this compound, which could improve the yield and purity of the product. Another area of research could focus on the optimization of the concentration of this compound for laboratory experiments. Additionally, further research could be conducted to explore the potential applications of this compound in the treatment of various diseases, including cancer and inflammation.
Synthesemethoden
The synthesis of 6-chloro-N-(2-cyanoethyl)-N-(2-methoxyethyl)pyridine-3-sulfonamide has been achieved using various methods. One of the most commonly used methods involves the reaction of 6-chloronicotinic acid with 2-cyanoethyl-N,N-diisopropylamine, followed by the addition of 2-methoxyethylamine and sulfamic acid. This method yields the desired product in good yield and high purity.
Wissenschaftliche Forschungsanwendungen
The compound 6-chloro-N-(2-cyanoethyl)-N-(2-methoxyethyl)pyridine-3-sulfonamide has been extensively studied for its potential applications in the field of medicine. It has been found to have anti-inflammatory, anti-tumor, and anti-microbial properties. This compound has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells.
Eigenschaften
IUPAC Name |
6-chloro-N-(2-cyanoethyl)-N-(2-methoxyethyl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O3S/c1-18-8-7-15(6-2-5-13)19(16,17)10-3-4-11(12)14-9-10/h3-4,9H,2,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRFXIZPHIQBHAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCC#N)S(=O)(=O)C1=CN=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]-1,3-thiazole](/img/structure/B2422054.png)

![4-[[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methyl]thiane 1,1-dioxide](/img/structure/B2422056.png)


![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2422061.png)
![5-[1-(5-chloro-2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2422062.png)


![(E)-ethyl 3-carbamoyl-2-(3-(2-chlorophenyl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2422067.png)
![8-(4-methoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![(2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2422073.png)
